N-(6-Bromo-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide N-(6-Bromo-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 331652-94-9
VCID: VC0416860
InChI: InChI=1S/C17H9BrN2O3S/c18-10-5-6-12-14(8-10)24-17(19-12)20-15(21)11-7-9-3-1-2-4-13(9)23-16(11)22/h1-8H,(H,19,20,21)
SMILES: C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br
Molecular Formula: C17H9BrN2O3S
Molecular Weight: 401.2g/mol

N-(6-Bromo-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

CAS No.: 331652-94-9

Main Products

VCID: VC0416860

Molecular Formula: C17H9BrN2O3S

Molecular Weight: 401.2g/mol

N-(6-Bromo-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide - 331652-94-9

CAS No. 331652-94-9
Product Name N-(6-Bromo-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
Molecular Formula C17H9BrN2O3S
Molecular Weight 401.2g/mol
IUPAC Name N-(6-bromo-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C17H9BrN2O3S/c18-10-5-6-12-14(8-10)24-17(19-12)20-15(21)11-7-9-3-1-2-4-13(9)23-16(11)22/h1-8H,(H,19,20,21)
Standard InChIKey BANRLKHKXCTFRU-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br
PubChem Compound 1144038
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator